Cas no 2138141-16-7 (1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid)

1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid
- 1-[(tert-butoxy)carbonyl]cyclooctane-1-carboxylic acid
- 2138141-16-7
- EN300-1083865
-
- インチ: 1S/C14H24O4/c1-13(2,3)18-12(17)14(11(15)16)9-7-5-4-6-8-10-14/h4-10H2,1-3H3,(H,15,16)
- InChIKey: ZLFDGXGGPRBBFR-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(C1(C(=O)O)CCCCCCC1)=O
計算された属性
- せいみつぶんしりょう: 256.16745924g/mol
- どういたいしつりょう: 256.16745924g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 63.6Ų
1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083865-0.5g |
1-[(tert-butoxy)carbonyl]cyclooctane-1-carboxylic acid |
2138141-16-7 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
Enamine | EN300-1083865-10.0g |
1-[(tert-butoxy)carbonyl]cyclooctane-1-carboxylic acid |
2138141-16-7 | 10g |
$3191.0 | 2023-06-10 | ||
Enamine | EN300-1083865-10g |
1-[(tert-butoxy)carbonyl]cyclooctane-1-carboxylic acid |
2138141-16-7 | 95% | 10g |
$3191.0 | 2023-10-27 | |
Enamine | EN300-1083865-1g |
1-[(tert-butoxy)carbonyl]cyclooctane-1-carboxylic acid |
2138141-16-7 | 95% | 1g |
$743.0 | 2023-10-27 | |
Enamine | EN300-1083865-2.5g |
1-[(tert-butoxy)carbonyl]cyclooctane-1-carboxylic acid |
2138141-16-7 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
Enamine | EN300-1083865-0.25g |
1-[(tert-butoxy)carbonyl]cyclooctane-1-carboxylic acid |
2138141-16-7 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
Enamine | EN300-1083865-5g |
1-[(tert-butoxy)carbonyl]cyclooctane-1-carboxylic acid |
2138141-16-7 | 95% | 5g |
$2152.0 | 2023-10-27 | |
Enamine | EN300-1083865-0.1g |
1-[(tert-butoxy)carbonyl]cyclooctane-1-carboxylic acid |
2138141-16-7 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
Enamine | EN300-1083865-0.05g |
1-[(tert-butoxy)carbonyl]cyclooctane-1-carboxylic acid |
2138141-16-7 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
Enamine | EN300-1083865-1.0g |
1-[(tert-butoxy)carbonyl]cyclooctane-1-carboxylic acid |
2138141-16-7 | 1g |
$743.0 | 2023-06-10 |
1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acidに関する追加情報
Introduction to 1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid (CAS No. 2138141-16-7)
1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid, identified by the chemical abstracts service number 2138141-16-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of carboxylic acid derivatives, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a cyclooctane backbone. The Boc group is widely employed in peptide synthesis and drug development due to its stability under various reaction conditions and its ability to protect the carbonyl group of amino acids during synthetic processes.
The cycloalkane moiety in 1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid contributes to its unique physicochemical properties, including moderate solubility in organic solvents and a favorable balance between reactivity and stability. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The compound’s structural motif has been explored in various research contexts, where its rigid cyclic framework serves as a scaffold for designing bioactive molecules with specific spatial orientations.
In recent years, advancements in medicinal chemistry have highlighted the importance of cycloalkane derivatives in drug design. The cyclooctane ring, in particular, has been investigated for its potential applications in creating orally bioavailable compounds with enhanced metabolic stability. This has led to increased interest in 1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid as a building block for synthesizing pharmacologically relevant molecules. Researchers have leveraged its structural features to develop inhibitors targeting enzyme active sites or modulators of protein-protein interactions, where precise steric constraints are critical for efficacy.
The Boc protecting group on 1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid is particularly noteworthy, as it provides an orthogonal protection strategy for carboxylate functionalities during multi-step syntheses. This protective feature is essential in complex peptide or peptidomimetic drug candidates, where selective deprotection steps are required to achieve the desired molecular architecture. The stability of the Boc group under basic conditions but its facile removal under acidic conditions makes it an indispensable tool for synthetic chemists.
Recent studies have demonstrated the utility of 1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid in the development of novel immunomodulatory agents. The cycloalkyl scaffold has been shown to interact favorably with biological targets, particularly those involved in immune signaling pathways. For instance, derivatives of this compound have been investigated as potential inhibitors of cytokine production or as modulators of immune cell trafficking. The Boc-protected derivative serves as a precursor for synthesizing these immunomodulators while maintaining structural integrity throughout the synthetic process.
The compound’s application extends beyond pharmaceuticals into materials science and agrochemicals. Its unique combination of steric bulk and functional versatility makes it a candidate for designing novel polymers or specialty chemicals with tailored properties. Researchers have explored its incorporation into polymer backbones to enhance material stability or to create functionalized surfaces for biomedical applications.
From a synthetic chemistry perspective, 1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid exemplifies the importance of heterocyclic compounds as versatile intermediates. The cyclooctane ring provides a rigid framework that can be modified at various positions to introduce diverse functional groups, while the Boc protection ensures controlled reactivity during synthesis. This balance has enabled the construction of increasingly complex molecules with applications spanning multiple disciplines.
In conclusion, 1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid (CAS No. 2138141-16-7) represents a significant advancement in synthetic and medicinal chemistry. Its unique structural features and functional attributes make it a valuable tool for researchers developing novel therapeutics, materials, and specialty chemicals. As scientific understanding continues to evolve, further exploration of this compound’s potential will undoubtedly yield new insights and applications across multiple scientific domains.
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